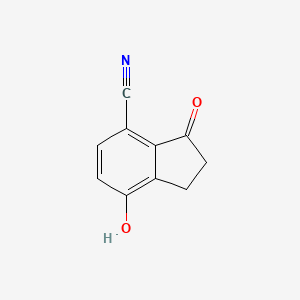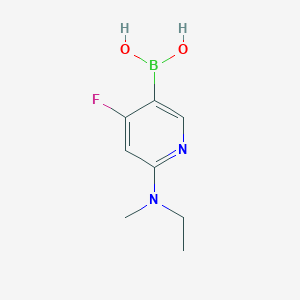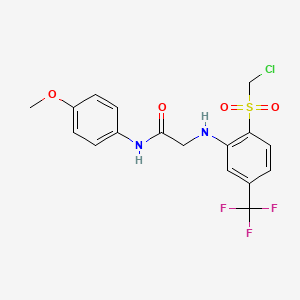
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloromethylsulfonyl group, a trifluoromethyl group, and a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the chloromethylation of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonyl group. The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction . The final step involves the coupling of the intermediate with 4-methoxyphenylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can modulate its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-((Chloromethyl)sulfonyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the trifluoromethyl group, which may affect its binding affinity and biological activity.
2-((2-((Methyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the chloromethyl group, which may reduce its ability to form covalent bonds with proteins.
2-((2-((Chloromethyl)sulfonyl)-5-(methyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the trifluoromethyl group, which may affect its chemical stability and reactivity.
Uniqueness
The presence of both the chloromethylsulfonyl and trifluoromethyl groups in 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide makes it unique
Propiedades
Fórmula molecular |
C17H16ClF3N2O4S |
|---|---|
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
2-[2-(chloromethylsulfonyl)-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16ClF3N2O4S/c1-27-13-5-3-12(4-6-13)23-16(24)9-22-14-8-11(17(19,20)21)2-7-15(14)28(25,26)10-18/h2-8,22H,9-10H2,1H3,(H,23,24) |
Clave InChI |
HPTVYJSMHZJVMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CNC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


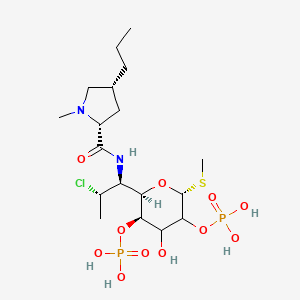
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
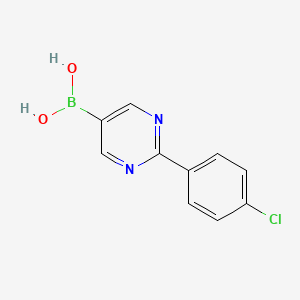
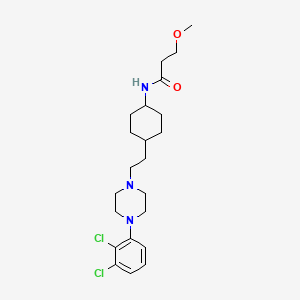
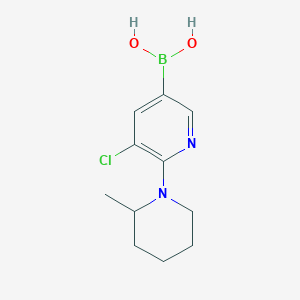
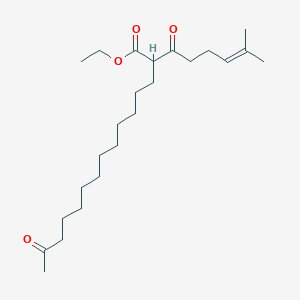

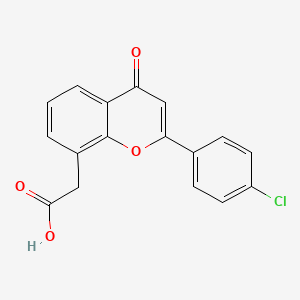
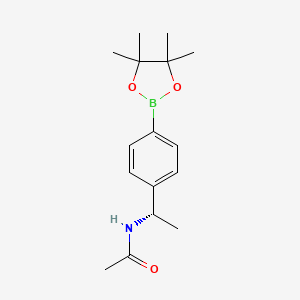
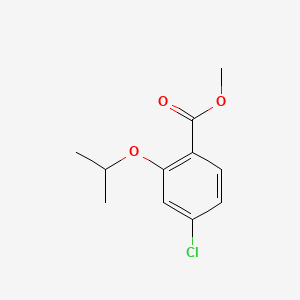
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
